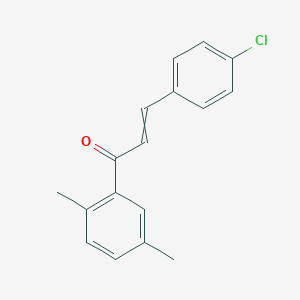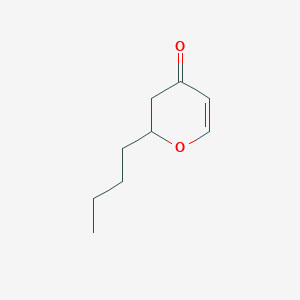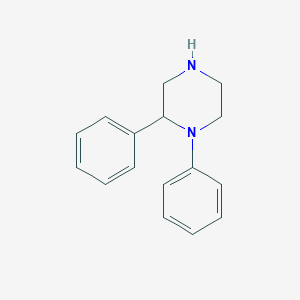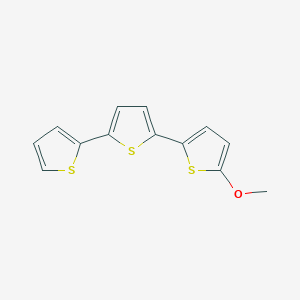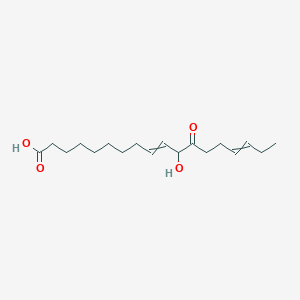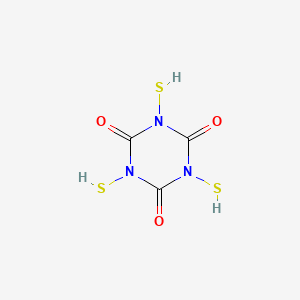
Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylmethyl group and an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ammonium Carbonate Method: One common method for preparing acetamide involves the reaction of glacial acetic acid with ammonium carbonate.
Electrosynthesis: Recent advancements in green chemistry have led to the use of electrosynthesis for the preparation of amides, including acetamide.
Industrial Production Methods:
Ammonium Acetate Distillation: Industrially, acetamide can be produced by the rapid distillation of ammonium acetate.
Ammonia and Acetic Anhydride Reaction: Another industrial method involves treating acetic anhydride with ammonia to produce acetamide.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Acetamide can undergo hydrolysis in the presence of acids or bases to yield acetic acid and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Acid-Catalyzed Hydrolysis: Involves the use of hydronium ions to protonate the carbonyl oxygen, making the carbon more electrophilic and reactive.
Base-Catalyzed Hydrolysis: Utilizes hydroxide ions to attack the carbonyl carbon, leading to the formation of acetic acid and ammonia.
Major Products:
Acetic Acid and Ammonia: The primary products of hydrolysis reactions involving acetamide.
Applications De Recherche Scientifique
Chemistry:
- Acetamide derivatives are used as intermediates in organic synthesis and as solvents in various chemical reactions .
Biology:
- Acetamide utilization tests are employed to differentiate non-fermentative, gram-negative bacteria based on their ability to use acetamide as a carbon source .
Medicine:
- Acetamide derivatives have potential applications in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and pathways .
Industry:
Mécanisme D'action
Mechanism:
- The mechanism of action of acetamide involves its interaction with specific enzymes and molecular targets. For example, in the case of acetamide utilization tests, the enzymatic action of acylamidase breaks down acetamide into ammonia, which increases the alkalinity of the medium .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Acetic Acid Amide:
N-Phenylacetamide: This compound has a phenyl group attached to the nitrogen atom but does not have the acetyloxy group.
Uniqueness:
Propriétés
Numéro CAS |
158818-32-7 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
[2-(benzylamino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Clé InChI |
JELWNMUZTDVJMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



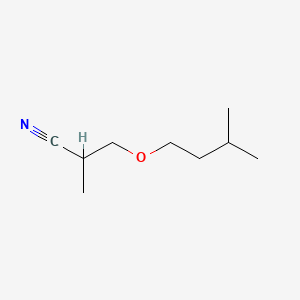

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
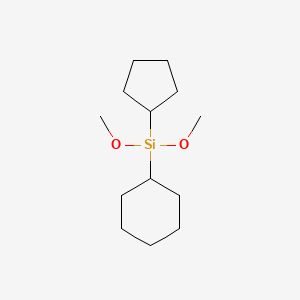

![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
